molecular formula C16H24ClN3O2 B8088373 11-(2-Amino-3-methylbutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride

11-(2-Amino-3-methylbutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride

Cat. No. B8088373
M. Wt: 325.83 g/mol
InChI Key: INMLUSYDHZWWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-Amino-3-methylbutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride is a useful research compound. Its molecular formula is C16H24ClN3O2 and its molecular weight is 325.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-(2-Amino-3-methylbutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(2-Amino-3-methylbutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '11-(2-Amino-3-methylbutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride' involves the condensation of 2-amino-3-methylbutanoic acid with 1,3-cyclohexanedione followed by cyclization and subsequent reaction with hydrazine hydrate to form the final product as a hydrochloride salt.

Starting Materials
2-amino-3-methylbutanoic acid, 1,3-cyclohexanedione, hydrazine hydrate, hydrochloric acid, sodium hydroxide, ethanol

Reaction
Step 1: 2-amino-3-methylbutanoic acid is reacted with 1,3-cyclohexanedione in the presence of hydrochloric acid and sodium hydroxide to form the intermediate 11-(2-amino-3-methylbutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one., Step 2: The intermediate is cyclized by heating with ethanol to form the final product 11-(2-Amino-3-methylbutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one., Step 3: The final product is then reacted with hydrazine hydrate in the presence of hydrochloric acid to form the hydrochloride salt of the compound.

properties

IUPAC Name

11-(2-amino-3-methylbutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2.ClH/c1-10(2)15(17)16(21)18-7-11-6-12(9-18)13-4-3-5-14(20)19(13)8-11;/h3-5,10-12,15H,6-9,17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMLUSYDHZWWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(2-Amino-3-methylbutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride

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